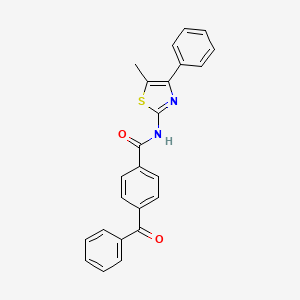

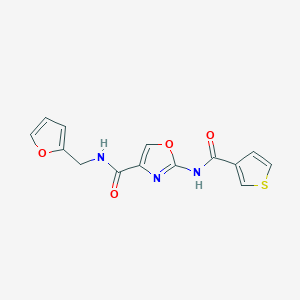

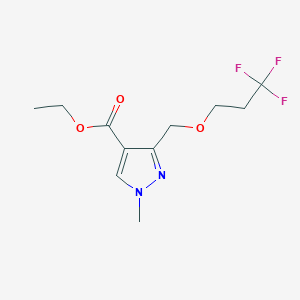

4-benzoyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-benzoyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide” is a compound that has been studied for its potential biological activities . It belongs to the class of amide compounds, which have been widely used in various fields due to their broad spectrum of biological activities .

Synthesis Analysis

This compound was synthesized starting from 2-(4-methylphenyl)acetic acid, 1,2,3-trimethoxybenzene, and substituted benzoyl chlorides . The synthesis process was likely followed by purification and characterization .Molecular Structure Analysis

The molecular structure of this compound was characterized by spectral techniques . The 1H-NMR and 13C-NMR spectra provided information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound likely involved the formation of amide bonds . Further details about the specific reactions are not available in the retrieved data.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound were characterized using various techniques . For instance, the melting point was determined, and the compound was found to be an off-white solid . The 1H-NMR and 13C-NMR spectra provided information about the chemical environment of the hydrogen and carbon atoms in the molecule .科学的研究の応用

Anticancer Activity

Research has demonstrated that benzamide derivatives, similar in structure to 4-Benzoyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide, exhibit promising anticancer properties. A study by Ravinaik et al. (2021) synthesized a series of substituted benzamides evaluated against various cancer cell lines, including breast, lung, colon, and ovarian cancer. Many of these compounds showed moderate to excellent anticancer activity, with some derivatives outperforming the reference drug etoposide in terms of IC50 values, indicating their potential as effective anticancer agents (Ravinaik et al., 2021).

Antimicrobial and Antifungal Effects

Another significant area of application for benzamide derivatives is in antimicrobial and antifungal treatments. Bikobo et al. (2017) synthesized a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and evaluated their antimicrobial activity. Some molecules showed higher potency than reference drugs against pathogenic strains, highlighting their potential in treating infections (Bikobo et al., 2017). Additionally, Desai et al. (2013) reported on fluorobenzamides containing thiazole and thiazolidine as antimicrobial analogs, with specific compounds showing significant activity against selected bacterial and fungal strains (Desai et al., 2013).

Supramolecular Gelators

A newer field of research involves the use of N-(thiazol-2-yl) benzamide derivatives as supramolecular gelators. A study by Yadav and Ballabh (2020) focused on understanding the role of methyl functionality and non-covalent interactions in gelation behavior. Their findings indicated that certain amides could gelate ethanol/water and methanol/water mixtures, showcasing the utility of these compounds in material science, particularly in creating stable gels with low minimum gelator concentrations (Yadav & Ballabh, 2020).

作用機序

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit a broad range of biological activities . They have been associated with antimicrobial, antifungal, antiviral, and antitumor activities .

Mode of Action

Thiazole derivatives have been known to interact with various biological targets, leading to changes in cellular processes

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways

Result of Action

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels

Action Environment

Factors such as temperature, ph, and the presence of other compounds could potentially influence the action of this compound

生化学分析

Biochemical Properties

Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure of the thiazole derivative .

Cellular Effects

Thiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

4-benzoyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2O2S/c1-16-21(17-8-4-2-5-9-17)25-24(29-16)26-23(28)20-14-12-19(13-15-20)22(27)18-10-6-3-7-11-18/h2-15H,1H3,(H,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVLDZZRLLKVQLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2,6-dichlorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2872735.png)

![5-(2-chloro-4-fluorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2872746.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2872747.png)